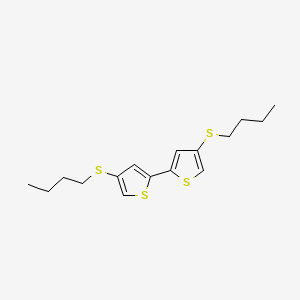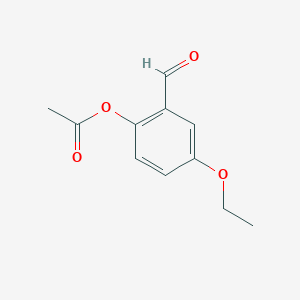![molecular formula C10H17BrO3 B14266439 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 184841-14-3](/img/structure/B14266439.png)
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with a complex structure that includes a brominated butanone core and a tetrahydropyran-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often require careful temperature control to avoid over-bromination or side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding butanone derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or ammonia for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce ketones or acids .
Wissenschaftliche Forschungsanwendungen
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its reactivity with nucleophiles and electrophilesThe tetrahydropyran-2-yloxy group can stabilize intermediates and influence the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 1-bromo-3,3-dimethyl-: Another brominated butanone derivative with different substituents.
2-Butene, 1-bromo-3-methyl-: A related compound with a double bond instead of a ketone group.
Uniqueness
2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct reactivity and stability compared to other brominated butanone derivatives. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
184841-14-3 |
|---|---|
Molekularformel |
C10H17BrO3 |
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
1-bromo-3-methyl-3-(oxan-2-yloxy)butan-2-one |
InChI |
InChI=1S/C10H17BrO3/c1-10(2,8(12)7-11)14-9-5-3-4-6-13-9/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
JJOZESITJWTXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)CBr)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


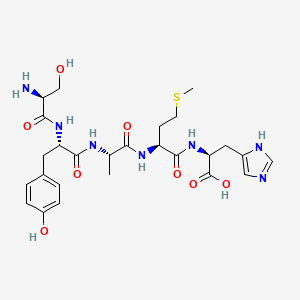
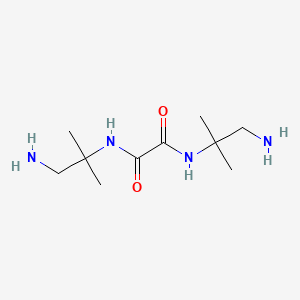
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
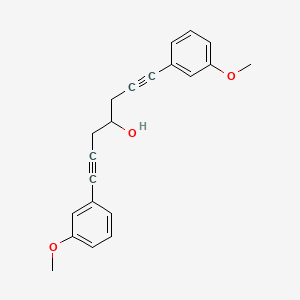
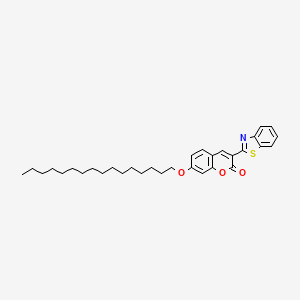

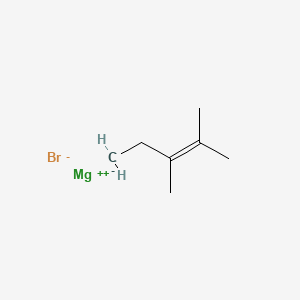
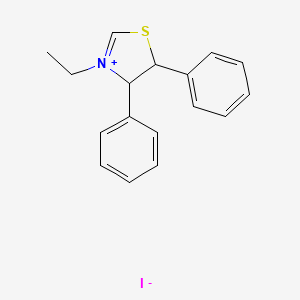
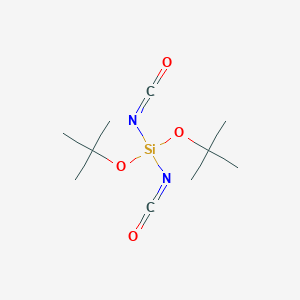
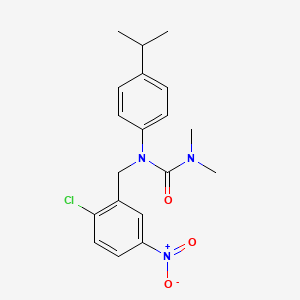
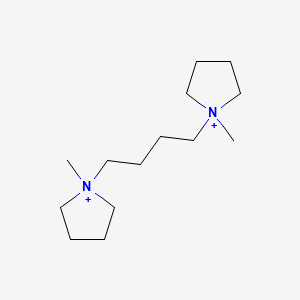
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
